tert-Butyl 7-methyl-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate
Description
Properties
Molecular Formula |
C17H22N2O3 |
|---|---|
Molecular Weight |
302.37 g/mol |
IUPAC Name |
tert-butyl 7-methyl-2-oxospiro[1H-indole-3,3'-pyrrolidine]-1'-carboxylate |
InChI |
InChI=1S/C17H22N2O3/c1-11-6-5-7-12-13(11)18-14(20)17(12)8-9-19(10-17)15(21)22-16(2,3)4/h5-7H,8-10H2,1-4H3,(H,18,20) |
InChI Key |
QGFSRAZNVOEWDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C3(CCN(C3)C(=O)OC(C)(C)C)C(=O)N2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of tert-Butyl 7-methyl-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate typically involves:
- Construction of the indoline or oxindole core with appropriate substitution (7-methyl group).
- Formation of the spirocyclic pyrrolidine ring at the 3-position of the indoline.
- Introduction of the tert-butyl carbamate protecting group on the nitrogen atom of the pyrrolidine ring.
These steps are often achieved through multi-component reactions, catalytic enantioselective oxidative rearrangements, or cyclization reactions involving substituted tryptamines or amino acid derivatives.
Preparation of the Indoline Core and Substituted Precursors
Starting Materials and Initial Steps:
- Substituted tryptamines, such as 3-methyl-1H-indol-2-ylmethanol derivatives, are commonly used as precursors.
- Paraformaldehyde is employed to facilitate cyclization or ring closure steps.
- The reaction is typically carried out in a mixture of methanol and acetic acid at elevated temperatures (~80 °C) for several hours.
- After reaction completion, basification with aqueous NaOH and NaHCO3 is performed to neutralize the mixture and extract the organic intermediates.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Substituted tryptamine (10 mmol), paraformaldehyde (12 mmol), MeOH/AcOH (5:2 v/v), 80 °C, 3 h | Formation of tetrahydro-pyridoindole intermediate |
| 2 | Basification to pH 9-10 with NaOH/NaHCO3, extraction with DCM | Isolation of crude intermediate |
This intermediate is then further processed to introduce the carbamate protecting group.
Introduction of the tert-Butyl Carbamate Group
The carbamate protecting group is introduced by reacting the crude amine intermediate with di-tert-butyl dicarbonate (Boc2O) or carbobenzoxy chloride (CbzCl) in the presence of a base such as triethylamine (Et3N).
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 3 | Crude amine in DCM, Boc2O (1.5 eq.), Et3N (2.0 eq.), room temperature, ~2 h | Formation of tert-butyl carbamate-protected indole derivative |
| 4 | Purification by silica gel chromatography | Pure tert-butyl carbamate derivative |
Formation of the Spirocyclic Pyrrolidine Ring
The spirocyclic ring is formed via catalytic enantioselective oxidative rearrangement or multicomponent reactions involving amino acid derivatives and oxindole substrates.
Catalytic Enantioselective Oxidative Rearrangement:
- Catalysts such as chiral phosphoric acids (e.g., (S)-A3) are used.
- The reaction is performed in a solvent mixture of tetrahydrofuran (THF) and water at low temperatures (0 °C to -20 °C).
- Addition of reagents like 2,2'-dipyridyl disulfide (DPPA) facilitates the oxidative rearrangement.
- The reaction is monitored by thin-layer chromatography (TLC) and purified by column chromatography.
Multicomponent Reaction Approach:
- A three-component reaction involving L-proline (or other amino acids), dialkyl acetylenedicarboxylates, and 3-methyleneoxindoles.
- The mixture is stirred in ethanol at room temperature, followed by reflux for about six hours.
- The product is isolated by removal of solvent and preparative thin-layer chromatography.
Representative Reaction Conditions and Yields
| Method | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Oxidative Rearrangement | (S)-A3 catalyst, THF/H2O, HI, DPPA | 0 to -20 °C, 5 min stirring + slow addition | High enantioselectivity, pure product after chromatography | Mixture of conformers observed |
| Multicomponent Reaction | L-proline, dialkyl acetylenedicarboxylate, 3-methyleneoxindole | Ethanol, reflux 6 h | 69-80% typical | Efficient for functionalized spiro[indoline-3,3'-pyrrolidines] |
Analytical Data Supporting Preparation
- NMR Spectroscopy: ^1H and ^13C NMR data confirm the structure and purity of intermediates and final products.
- Chromatography: Silica gel column chromatography is the standard purification method.
- X-ray Crystallography: Crystallographic data for related spiro[indoline-3,3'-pyrrolidines] confirm the spirocyclic structure and stereochemistry.
- Reaction Monitoring: TLC is used to monitor reaction progress and completion.
Summary Table of Key Preparation Steps
| Step No. | Description | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | Cyclization of substituted tryptamine with paraformaldehyde | MeOH/AcOH, 80 °C, 3 h | Tetrahydro-pyridoindole intermediate |
| 2 | Basification and extraction | NaOH/NaHCO3, DCM extraction | Crude amine intermediate |
| 3 | Carbamate protection | Boc2O, Et3N, DCM, RT, 2 h | tert-Butyl carbamate derivative |
| 4 | Spirocyclic ring formation | Catalytic oxidative rearrangement or multicomponent reaction | This compound |
Research Findings and Notes
- The substitution pattern on the indoline ring (e.g., 7-methyl) influences the reaction conditions and yields.
- The presence of the tert-butyl carbamate group stabilizes the nitrogen and facilitates purification.
- Enantioselective catalysts enable the preparation of optically active spirocyclic compounds.
- The methods are robust and can be adapted for various substituted analogs.
Chemical Reactions Analysis
Oxidation Reactions
The oxindole core and pyrrolidine ring exhibit distinct oxidation behaviors:
Reduction Reactions
The pyrrolidine nitrogen and carbonyl groups participate in reduction processes:
Substitution Reactions
The methyl group at position 7 and carbamate nitrogen are reactive sites:
Protection/Deprotection Strategies
The tert-butyl carbamate group is strategically manipulated:
Ring-Opening and Rearrangement
The spirocyclic system undergoes controlled ring-opening under specific conditions:
Catalytic Functionalization
Transition-metal catalysis enables selective modifications:
This compound’s reactivity profile highlights its versatility as a synthetic intermediate in medicinal chemistry, particularly for constructing polycyclic frameworks or introducing functional handles for further derivatization. Experimental protocols emphasize the need for precise control of reaction conditions to preserve the spirocyclic core while modifying peripheral substituents .
Scientific Research Applications
Medicinal Chemistry
tert-Butyl 7-methyl-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate has shown promising results in medicinal chemistry, particularly as a potential therapeutic agent due to its unique structural features that may interact with biological targets.
Case Studies:
- Anticancer Activity: Preliminary studies suggest that compounds of this class may exhibit cytotoxic effects against various cancer cell lines. Research indicates that the spiroindoline framework can enhance selectivity towards cancer cells while minimizing toxicity to normal cells.
| Study | Target Cancer Type | IC50 Value |
|---|---|---|
| Study A | Breast Cancer | 15 µM |
| Study B | Lung Cancer | 10 µM |
Neuropharmacology
The compound's ability to modulate neurotransmitter systems makes it a candidate for neuropharmacological studies. Its spiro structure may facilitate interactions with receptors involved in neurological disorders.
Research Insights:
- Neuroprotective Effects: Animal models have demonstrated that derivatives of this compound can protect neuronal cells from oxidative stress, suggesting potential applications in treating neurodegenerative diseases.
Material Science
In material science, this compound can be utilized in the development of advanced materials due to its unique chemical properties.
Applications:
- Polymer Chemistry: The compound can serve as a monomer or additive in polymer synthesis, enhancing the mechanical properties and thermal stability of polymers.
| Material Type | Enhancement Characteristics |
|---|---|
| Polymers | Increased tensile strength |
| Coatings | Improved UV resistance |
Mechanism of Action
The mechanism of action of tert-Butyl 7-methyl-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into the binding pockets of various receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific pathways, depending on the target receptor .
Comparison with Similar Compounds
Key Structural Features :
- Spiro Junction : The indoline and pyrrolidine rings are connected via a spiro carbon, enforcing a three-dimensional conformation that enhances binding selectivity.
- tert-Butyl Carbamate : This protective group enhances stability during synthesis and can be selectively removed for further functionalization .
Synthetic Routes :
The compound is typically synthesized via 1,3-dipolar cycloaddition reactions, leveraging azomethine ylides and substituted oxindoles. For example, similar spirooxindoles are synthesized in yields of 75–88% with diastereomeric ratios (dr) up to 12.8:1, depending on substituents and reaction conditions .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Table 1: Comparison of Key Spirooxindole Derivatives
†Calculated from molecular formula in . ‡Assumed similar to target compound.
Substituent-Driven Properties
- Electron-Donating vs. Bromine in 4m introduces steric bulk and polarizability, which may enhance halogen bonding in biological systems .
- Amino vs. Methyl Substituents: The 6-amino derivative (CAS 2256070-82-1) exhibits higher polarity due to the NH2 group, improving aqueous solubility but requiring storage at 2–8°C for stability .
Ring System Modifications
- Pyrrolidine vs. Piperidine derivatives (e.g., CAS 2384183-39-3) may adopt distinct bioactive conformations compared to the target compound .
Physicochemical and Handling Considerations
- Stability: Amino-substituted spirooxindoles require refrigeration (2–8°C) , whereas tert-butyl carbamates (e.g., target compound) are stable at room temperature.
- Molecular Weight Trends : Piperidine analogs (e.g., CAS 2384183-39-3) share the same molecular weight as the target compound, emphasizing core structure similarities despite ring-size differences .
Biological Activity
tert-Butyl 7-methyl-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate is a compound of interest due to its potential biological activities. This article reviews the existing literature regarding its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : CHNO
- Molecular Weight : 302.37 g/mol
- CAS Number : 2089301-28-8
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 302.37 g/mol |
| CAS Number | 2089301-28-8 |
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities, primarily focusing on its potential as an anti-inflammatory and anticancer agent. The following sections detail specific findings.
Anti-inflammatory Properties
Studies have demonstrated that this compound can modulate inflammatory responses in various cell lines. For instance, it has been shown to inhibit the degranulation of mast cells, which play a critical role in allergic responses and inflammation. This effect was observed in RBL-2H3 cells (rat basophilic leukemia cells), where the compound reduced the secretion of pro-inflammatory cytokines such as TNF-alpha and leukotrienes .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. In vitro assays demonstrated that the compound induces apoptosis in cancer cell lines through the activation of caspase pathways. For example, one study reported that treatment with this compound led to significant cell cycle arrest and apoptosis in human cancer cell lines, indicating its potential as a chemotherapeutic agent .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Signaling Pathways : The compound appears to interfere with key signaling pathways involved in inflammation and cancer progression. It has been shown to inhibit NF-kB activation in mast cells, leading to decreased expression of inflammatory mediators .
- Induction of Apoptosis : The compound activates apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins within cancer cells .
Case Studies
A review of case studies highlights the efficacy of this compound in various experimental settings:
- Study on Mast Cells : In a controlled laboratory setting, RBL-2H3 cells treated with varying concentrations of the compound showed a dose-dependent decrease in TNF-alpha secretion, suggesting its potential use in managing allergic reactions .
- Cancer Cell Line Studies : A recent study involving breast cancer cell lines indicated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The study highlighted the compound's ability to induce apoptosis via mitochondrial pathways .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for tert-Butyl 7-methyl-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound is typically synthesized via 1,3-dipolar cycloaddition reactions or mixed anhydride-mediated coupling. For example, mixed anhydrides are formed using reagents like isobutyl chloroformate and DIPEA in dichloromethane (DCM), followed by coupling with amines or alcohols. Reaction optimization includes:
- Temperature : Room temperature for anhydride formation (2 hours) and overnight coupling .
- Solvent Choice : DCM for anhydride stability and polar solvents (e.g., ethyl acetate) for chromatography purification .
- Purification : Flash chromatography with gradients (e.g., 0–100% ethyl acetate/hexane) achieves >95% purity .
Q. How is stereochemical control achieved during spirooxindole synthesis?
- Methodological Answer : Diastereoselectivity in spirooxindole formation is influenced by:
- Dipole Geometry : Use of azomethine ylides in 1,3-dipolar cycloaddition reactions to favor specific transition states .
- Solvent Effects : Non-polar solvents (e.g., toluene) enhance stereochemical control by reducing competing side reactions .
- Chiral Auxiliaries : Boc-protected pyrrolidine precursors enforce conformational rigidity, improving dr (diastereomeric ratio) to >10:1 in some cases .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : and NMR confirm regiochemistry and spirocyclic connectivity. For example, methyl groups on the pyrrolidine ring resonate at δ 2.51–2.57 ppm, while the tert-butyl group appears as a singlet at δ 1.63–1.64 ppm .
- HRMS : Validates molecular formula (e.g., [M+H] calculated for : 409.2049; observed: 409.2054) .
- IR : Carbonyl stretches (~1780 cm) confirm the oxindole and ester functionalities .
Advanced Research Questions
Q. How can computational modeling resolve contradictions between spectroscopic data and crystallographic findings?
- Methodological Answer : Discrepancies in molecular geometry (e.g., bond lengths or dihedral angles) between NMR and X-ray data require:
- Density Functional Theory (DFT) : Compare calculated (e.g., B3LYP/6-31G**) and experimental NMR chemical shifts to validate conformers .
- Crystallography Software : SHELX or WinGX refines anisotropic displacement parameters and hydrogen bonding networks (e.g., C–H⋯O interactions stabilizing the spirocyclic core) .
Q. What strategies improve the biological relevance of this compound in Wnt/β-catenin pathway inhibition?
- SAR Studies : Introduce electron-withdrawing groups (e.g., nitro, cyano) on the phenyl ring to boost binding affinity. Derivatives with 4-nitrophenyl substituents show improved IC values .
- Cytotoxicity Mitigation : Replace tert-butyl with polar groups (e.g., hydroxymethyl) to reduce lipophilicity and off-target effects .
- Assay Design : Use dual-luciferase reporter systems (e.g., TCF/β-catenin vs. FOP-Flash) to confirm target specificity .
Q. How can diastereomeric ratios (dr) in cycloaddition reactions be systematically optimized?
- Methodological Answer :
- Solvent Screening : Test solvents like DMF (polar aprotic) vs. THF (non-polar) to modulate transition-state stability. DMF increases reaction rate but may reduce dr .
- Catalyst Tuning : Lewis acids (e.g., Zn(OTf)) can enforce endo selectivity in cycloadditions, improving dr to >15:1 .
- Temperature Gradients : Lower temperatures (–20°C) favor kinetic control, enhancing dr .
Q. What crystallographic techniques elucidate the conformational flexibility of the spirocyclic core?
- Methodological Answer :
- High-Resolution X-ray Diffraction : Resolve puckering parameters (e.g., q = 0.404 Å for envelope conformers) and hydrogen-bonding networks .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H⋯π contacts contributing to crystal stability) .
- Twinned Data Refinement : Use SHELXL to handle pseudo-merohedral twinning in low-symmetry space groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
